molecular formula C23H31NO4S B444736 methyl 2-[(2,5-dimethyl-3-furoyl)amino]-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate

methyl 2-[(2,5-dimethyl-3-furoyl)amino]-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate

Cat. No.: B444736
M. Wt: 417.6g/mol
InChI Key: GSPQZLKLHYLFDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

methyl 2-[(2,5-dimethyl-3-furoyl)amino]-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate is a complex organic compound that features a unique combination of furan, thiophene, and cyclododecane structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(2,5-dimethyl-3-furoyl)amino]-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate typically involves multiple steps. One common approach is to start with the preparation of the furan and thiophene intermediates, followed by their coupling under specific reaction conditions. For instance, the furan derivative can be synthesized through the reaction of 2,5-dimethylfuran with a suitable acylating agent . The thiophene derivative can be prepared via a cyclization reaction involving a diene and a sulfur source .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

methyl 2-[(2,5-dimethyl-3-furoyl)amino]-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the carbonyl group may yield alcohol derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism by which methyl 2-[(2,5-dimethyl-3-furoyl)amino]-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate exerts its effects involves interactions with molecular targets and pathways. For instance, it may interact with enzymes or receptors in biological systems, leading to specific biochemical responses . The exact molecular targets and pathways can vary depending on the specific application and context .

Properties

Molecular Formula

C23H31NO4S

Molecular Weight

417.6g/mol

IUPAC Name

methyl 2-[(2,5-dimethylfuran-3-carbonyl)amino]-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate

InChI

InChI=1S/C23H31NO4S/c1-15-14-18(16(2)28-15)21(25)24-22-20(23(26)27-3)17-12-10-8-6-4-5-7-9-11-13-19(17)29-22/h14H,4-13H2,1-3H3,(H,24,25)

InChI Key

GSPQZLKLHYLFDY-UHFFFAOYSA-N

SMILES

CC1=CC(=C(O1)C)C(=O)NC2=C(C3=C(S2)CCCCCCCCCC3)C(=O)OC

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NC2=C(C3=C(S2)CCCCCCCCCC3)C(=O)OC

Origin of Product

United States

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